molecular formula C35H49NO11 B1683533 Yunaconitine CAS No. 70578-24-4

Yunaconitine

Cat. No. B1683533
CAS RN: 70578-24-4
M. Wt: 659.8 g/mol
InChI Key: LLEMSCWAKNQHHA-ZQSYNORFSA-N
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Description

Yunaconitine is a diterpenoid alkaloid found in Aconitum plants . It is not only highly toxic but also biologically active . The molecular formula of this compound is C35H49NO11 .


Synthesis Analysis

This compound is synthesized in Aconitum plants. The putative genes involved in diterpenoid alkaloids biosynthesis in A. vilmorinianum roots were revealed by transcriptome sequencing . A team has attempted to convert this compound into Crassicauline A, another diterpenoid alkaloid, through a two-step process involving dehydration reaction and hydrogen reduction .


Molecular Structure Analysis

The molecular structure of this compound is complex, with 14 defined stereocenters . It has a similar skeleton to Crassicauline A, with the only difference being that this compound contains a α-hydroxyl group at C-3 .


Chemical Reactions Analysis

This compound can be transformed into Dehydrothis compound through a dehydration reaction . It’s also noted that rats demonstrated much more in vitro hydroxylation than humans did .


Physical And Chemical Properties Analysis

This compound has an average mass of 659.764 Da and a monoisotopic mass of 659.330566 Da . More detailed physical and chemical properties can be found in its Material Safety Data Sheet .

Scientific Research Applications

Structural Modifications

Yunaconitine, a diterpenoid alkaloid found in Aconitum species, is known for its high toxicity. However, research efforts have focused on structural modifications to utilize this compound more safely. Seven derivatives of this compound have been synthesized, showcasing different synthetic methods and spectral analyses (Rong, 1998).

Pharmacokinetics

Studies on this compound's pharmacokinetics involve determining its concentrations in animal models, like mice. An ultra-high-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method was developed for this purpose. This method measured this compound concentrations after oral and intravenous administration, providing insights into its bioavailability and pharmacokinetic parameters (Yu et al., 2021).

Detection in Herbal Drugs

This compound is often found in herbal drugs and aconites, raising concerns about its safety. A rapid and sensitive ultra high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for the simultaneous determination of this compound and other toxic aconite alkaloids in herbal drugs. This method is crucial for quality control and ensuring the safety of aconite-containing products (Song et al., 2012).

Metabolomics in Poisoning Studies

In a study of rats chronically poisoned by this compound, non-targeted metabolomics based on UPLC-QTOF-MS technology was used to explore the mechanism of this compound poisoning. This approach identified potential biomarkers related to this compound toxicity and provided insights into the metabolic pathways affected by this compound (Zhou et al., 2021).

Immunomodulating Actions

This compound also demonstrates immunomodulating actions. It was found to prolong the survival time of allografts in mice and showed potential in inhibiting delayed type hypersensitivity. These effects suggest that this compound may have applications in immunopharmacology and could contribute to the understanding of its anti-inflammatory actions (Zi-ying, 1987).

Clinical Diagnosis of Poisoning

In cases of suspected aconite poisoning, a method for the rapid and sensitive screening of this compound in human serum using LC-MS/MS was developed. This technique aids in the quick and effective diagnosis and treatment of aconite poisoning, highlighting this compound's role in clinical toxicology (Chung et al., 2012).

Extraction and Purification Methods

Research has been conducted on efficient methods for extracting and purifying this compound from various plant sources. Methods like accelerated solvent extraction combined with pH-zone-refining counter-current chromatography have been optimized for this purpose, contributing to the study of this compound's chemical properties and potential applications (Shu et al., 2013).

Anti-inflammatory and Analgesic Actions

The anti-inflammatory and analgesic actions of this compound have been a subject of study. Research has shown that this compound inhibits various inflammatory responses and demonstrates analgesic effects in animal models. These findings open up possibilities for its application in pain management and inflammation-related conditions (Xican, 1987).

Safety and Hazards

Yunaconitine is highly toxic . It’s important to handle it with care and follow safety guidelines as outlined in its Safety Data Sheet .

Future Directions

The future research directions of Yunaconitine could involve further understanding of its specific action mechanism and exploring potential novel applications of this compound derivatives in the biomedical field . Additionally, the development of more effective and safer synthesis methods could also be a focus .

Mechanism of Action

Target of Action

Yunaconitine, also known as Guayewuanine B, is a highly toxic aconitum alkaloid . The primary targets of this compound are the voltage-dependent Na+ channels and the delayed rectifier K+ current . These channels play a crucial role in the transmission of nerve impulses in neurons and muscle cells.

Mode of Action

This compound acts as an antagonist to the voltage-dependent Na+ channels and blocks the delayed rectifier K+ current . By inhibiting these channels, this compound disrupts the normal flow of ions across the cell membrane, leading to alterations in the electrical activity of the cell. This disruption can result in a variety of effects, depending on the specific type of cell and the physiological context.

Pharmacokinetics

This compound is administered to mice orally at 2 mg/kg and intravenously at 0.05 mg/kg . The bioavailability of this compound was found to be 27.4% . The compound is metabolized in the liver, primarily by the CYP3A4 enzyme . The metabolites of this compound are then excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its disruption of normal ion channel activity. This can lead to a variety of effects, including alterations in nerve impulse transmission, muscle contraction, and other cellular processes. The compound’s high toxicity is likely due to these widespread effects on cellular function .

properties

IUPAC Name

[8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEMSCWAKNQHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90990805
Record name 8-(Acetyloxy)-20-ethyl-3,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70578-24-4
Record name Yunaconitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070578244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(Acetyloxy)-20-ethyl-3,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Yunaconitine primarily acts on voltage-gated sodium channels (VGSCs) in excitable tissues like nerves and muscles. [, ] It binds to these channels, preventing them from closing properly and leading to persistent sodium influx. [, , , ] This disruption of normal nerve impulse transmission results in various physiological effects. [, , , ]

A: this compound has a molecular formula of C39H51NO11 and a molecular weight of 705.82 g/mol. [, , ]

A: Yes, spectroscopic data like NMR (1H and 13C), IR, UV, and Mass Spectrometry have been crucial in elucidating its structure and identifying it in various plant sources. [, , , , , , ] These spectroscopic techniques provide valuable information about the functional groups and overall structure of the molecule.

A: While specific studies focusing on this compound's stability under various conditions are limited in the provided papers, its inherent instability is known. [, ] Factors like temperature, humidity, and exposure to light can potentially degrade this compound. [, ] Further research is needed to fully understand its stability profile and develop appropriate storage and handling protocols.

ANone: The provided research papers primarily focus on this compound's biological activity and analytical methods for its detection and quantification. There is no information regarding its catalytic properties or applications in chemical reactions.

A: Yes, QSAR studies have been performed to investigate the relationship between the structure of this compound and related alkaloids with their toxicity. [] These analyses have revealed correlations between specific structural features and the lethal dose (LD50) of these compounds. [] These findings contribute to a better understanding of the structural determinants of toxicity within this class of alkaloids.

A: Research indicates that the presence of specific functional groups in this compound, such as the tertiary amine in ring A, the acetoxyl or ethoxyl group at C-8, the aromatic ester at C-14, and the saturation state of ring D, are crucial for its analgesic activity. [] Modifications to these groups can significantly alter its potency and potentially lead to the development of analogs with improved pharmacological profiles. [, ]

A: this compound is a highly toxic substance. [, , ] Its use raises significant safety concerns due to its potential to cause severe adverse effects, including cardiac arrhythmias and even death. [, , ] Strict adherence to safety regulations and guidelines is paramount when handling and studying this compound.

ANone: The provided research papers do not contain information regarding resistance mechanisms associated with this compound.

ANone: Research on specific biomarkers related to this compound's efficacy or adverse effects is currently limited in the provided papers. Further investigation is needed to identify potential biomarkers that could aid in predicting individual responses to this compound and monitoring its potential toxicity.

A: ** Several analytical techniques are employed for the detection and quantification of this compound, including:* High-Performance Liquid Chromatography (HPLC): [, , , ] This method is widely used due to its high sensitivity and ability to separate and quantify this compound in complex mixtures.* Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): [, ] This advanced technique offers even greater sensitivity and specificity, allowing for the detection of trace amounts of this compound in various matrices.* Thin-Layer Chromatography (TLC):** [, ] While less sensitive than HPLC or UHPLC-MS/MS, TLC provides a rapid and cost-effective method for the preliminary screening and identification of this compound.

ANone: The provided research papers do not discuss the environmental impact or degradation of this compound.

ANone: The provided research papers do not provide specific details on the dissolution and solubility of this compound.

A: Researchers have validated analytical methods for this compound determination to ensure their reliability and accuracy. [, , , ] These validation procedures typically involve assessing parameters such as linearity, precision, accuracy, recovery, and stability. [, , , ] Rigorous validation is essential for generating reliable and reproducible data in this compound research.

ANone: While the provided research papers don't specifically address quality control measures for this compound, implementing robust quality control protocols is critical, especially given its toxicity. Standardizing extraction procedures, characterizing botanical materials, and establishing well-defined analytical methods are essential for ensuring the quality, safety, and efficacy of any this compound-containing products.

ANone: The provided research papers do not offer information on immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, alternatives, recycling, or research infrastructure related to this compound.

A: this compound was first isolated in 1955 from various Aconitum species in China. [, ] Since then, research has focused on:

  • Structural elucidation: Determining its complete chemical structure using various spectroscopic methods. [, , ]
  • Analgesic and anti-inflammatory activity: Demonstrating its potent effects in animal models. [, , ]
  • Toxicity and safety: Investigating its toxicity profile and mechanisms of action. [, , ]
  • Analytical method development: Developing and validating sensitive and specific methods for its detection and quantification. [, , , ]

ANone: Research on this compound involves collaboration between various disciplines, including:

  • Chemistry: For the isolation, purification, structural characterization, and synthesis of novel analogs. [, , , , , , , , ]
  • Pharmacology: To understand its mechanisms of action, pharmacological effects, and potential therapeutic applications. [, , , ]
  • Toxicology: To investigate its toxicity profile, mechanisms of toxicity, and potential long-term effects. [, , ]
  • Analytical chemistry: For developing sensitive and reliable methods to detect and quantify this compound in biological and plant samples. [, , , ]

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